molecular formula C11H7ClN2OS B1607671 2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one CAS No. 62773-11-9

2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one

Cat. No. B1607671
CAS RN: 62773-11-9
M. Wt: 250.7 g/mol
InChI Key: JUDOZXZVWBCGSJ-UHFFFAOYSA-N
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Description

“2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” is a chemical compound with the molecular formula C11H7ClN2OS and a molecular weight of 250.703 .


Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” is defined by the molecular formula C11H7ClN2OS . For more detailed structural information, you may need to refer to specialized databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” are defined by its molecular structure, which is C11H7ClN2OS . For more detailed property information, you may need to refer to specialized databases or literature.

Scientific Research Applications

Synthesis and Reactivity

  • The compound and its derivatives have been used in reactions with thiobenzophenone, leading to the formation of 1,3,4-thiadiazoline derivatives, showcasing the potential in synthesizing novel heterocyclic compounds with potential applications in materials science and pharmaceuticals (Andō, Furuhata, & Takata, 1985).
  • Studies have demonstrated the compound's role in generating dipyridinoheterosesquifulvalenes through reactions with various thiopyran derivatives, indicating its utility in developing new organic electronic materials (Seitz, Lehmann, & Mönnighoff, 1972).

Organic Synthesis and Catalysis

  • Research has highlighted its use in synthesizing diaminoprehnitene via a novel synthesis route, emphasizing its importance in organic synthesis and potential applications in creating bioactive compounds (D'yachenko, Pesin, & Papirnik, 1986).
  • A study focused on the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, contributing to the knowledge in the field of cycloaddition reactions, which are fundamental in synthetic organic chemistry (Toda, Motomura, & Oshima, 1974).

Materials Science and Optical Properties

  • Investigations into metal complexes with diazafluorene ligands have provided insights into their crystal structures and optical properties, showcasing the potential of these compounds in developing materials with specific optical characteristics (Zhu, Lu, Zhang, Bian, Gu, Lin, & Dai, 2008).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic and quantum mechanical studies of related compounds have been conducted to understand their properties better, aiding in the design of molecules with tailored electronic and optical properties for various applications (Kuruvilla, Prasana, Muthu, & George, 2018).

Fluorination and Organic Transformations

  • Research on stable diazoalkanes, including those related to the compound of interest, has revealed their potential as fluorogenic reagents, offering a new avenue for introducing fluorophores into molecules, which is valuable in chemical biology and materials science (Ito & Maruyama, 1983).

Safety And Hazards

For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one" .

properties

IUPAC Name

2-(chloromethyl)pyrimido[2,1-b][1,3]benzothiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-6-7-5-10(15)14-8-3-1-2-4-9(8)16-11(14)13-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDOZXZVWBCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C=C(N=C3S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366562
Record name 2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one

CAS RN

62773-11-9
Record name 2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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